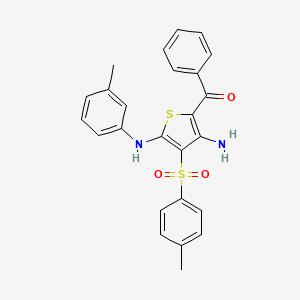

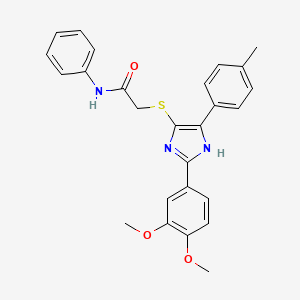

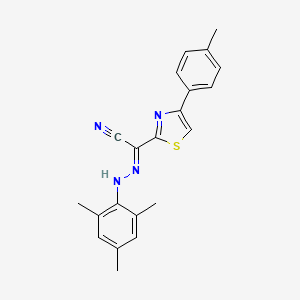

methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate” is a complex organic compound. It contains a pyrazole ring, which is a prominent structural motif found in numerous pharmaceutically active compounds . Due to the easy preparation and rich biological activity, the pyrazole framework plays an essential role in many biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was achieved by treating 5-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide with carbon disulfide (CS2) in the presence of ethanolic potassium hydroxide and refluxed .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the compound “(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHANOL” has a molecular formula of C11H12N2O and a molecular weight of 188.23 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, (E)-1-(5-Methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one reacts with hydrazine, hydroxylamine, guanidine and aminopyrazole derivatives to afford the corresponding 3,4p-bipyrazole, pyrazolylisoxazole, pyrazolylpyrimidine and pyrazolo[1,5-a]pyrimidine derivatives, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHANOL” is a white solid .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis of novel derivatives of pyrazole-3-carboxylate from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate has been reported. These compounds were screened for antibacterial and antifungal activities against Gram-positive, Gram-negative bacteria, and fungi, showcasing potential antimicrobial properties (Siddiqui, Idrees, Khati, & Dhonde, 2013).

Antiproliferative Activity and In Silico Evaluation

Some derivatives have been synthesized and investigated for their antiproliferative activity. The work aimed at synthesizing and evaluating methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives for their potential to inhibit DNA gyrase-ATPase activity, a common enzymatic pathway related to cytotoxic properties. This study highlights the druglikeness and biological target predictions of these compounds, indicating their potential as cytotoxic agents (Yurttaş, Evren, & Özkay, 2022).

Antioxidant and Anti-inflammatory Properties

Research has also focused on evaluating the antioxidant and anti-inflammatory properties of methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates. These studies have shown that certain derivatives possess significant antioxidant activity and the ability to inhibit lipid peroxidation, suggesting their therapeutic potential for conditions associated with oxidative stress and inflammation (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).

Corrosion Inhibition

Derivatives of this compound have been explored for their application in corrosion inhibition, particularly in the petroleum industry. Studies have demonstrated their effectiveness in mitigating corrosion in steel structures, highlighting their potential as environmentally friendly corrosion inhibitors (Singh, Ansari, Quraishi, & Kaya, 2020).

Wirkmechanismus

The mechanism of action of similar compounds has been studied. For example, the compound 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was synthesized and its binding interactions with the human prostaglandin reductase (PTGR2) were studied. The docking pose and noncovalent interactions gave insights into its plausible inhibitory action .

Safety and Hazards

Zukünftige Richtungen

The future directions of research involving similar compounds have been discussed. For instance, the synthesis of a variety of pyrazole-based heterocyclic systems for biological evaluation has been reported . These compounds have shown several biological activities and many of them were tested and/or evaluated in potential drug discovery .

Eigenschaften

IUPAC Name |

methyl 4-(5-methyl-1-phenylpyrazol-4-yl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-10-12(13(18)8-14(19)15(20)21-2)9-16-17(10)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUNFUITYWSQTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)CC(=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2717956.png)

![2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2717957.png)

![(5E)-1-(3-hydroxypropyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2717963.png)

![4-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2717972.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2717978.png)